molecular formula C17H25F3N4O5S B13568137 Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate

Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate

Cat. No.: B13568137
M. Wt: 454.5 g/mol
InChI Key: ZVKMSGIKRWFMLC-UHFFFAOYSA-N
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Description

Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate is a complex organic compound with a molecular weight of 425.43 g/mol . This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a trifluoromethanesulfonyloxy group, making it a versatile molecule in various chemical reactions and applications.

Properties

Molecular Formula

C17H25F3N4O5S

Molecular Weight

454.5 g/mol

IUPAC Name

tert-butyl 4-[[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25F3N4O5S/c1-16(2,3)28-15(25)24-9-6-12(7-10-24)11-23(4)14-21-8-5-13(22-14)29-30(26,27)17(18,19)20/h5,8,12H,6-7,9-11H2,1-4H3

InChI Key

ZVKMSGIKRWFMLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 4-Hydroxypyrimidine Intermediate

  • Starting Material: 2-Amino-4-hydroxypyrimidine derivatives are often prepared via condensation reactions involving amidines and β-dicarbonyl compounds or through nucleophilic substitution reactions on halogenated pyrimidines.

  • Methodology: A common approach involves nucleophilic substitution of a halogenated pyrimidine (e.g., 2-chloropyrimidine) with hydroxide or amino groups, followed by selective hydroxylation at the 4-position.

Conversion to 4-Trifluoromethanesulfonyloxypyrimidine

  • Reagents: Trifluoromethanesulfonic anhydride (triflic anhydride) or triflic chloride in the presence of a base such as pyridine.

  • Reaction Conditions: The hydroxyl group at the 4-position reacts with triflic anhydride under anhydrous conditions at low temperatures (0–25°C), converting the hydroxyl into a triflate ester, which is an excellent leaving group.

  • Reaction Scheme:

4-Hydroxy pyrimidine + Triflic anhydride → 4-(Trifluoromethanesulfonyloxy)pyrimidine
  • Notes: The reaction is highly selective for hydroxyl groups and proceeds with high yield under controlled conditions.

Amine Functionalization and Methylation

The next step involves introducing the methylated amino group at the 2-position of the pyrimidine ring:

  • Method: Nucleophilic substitution of the pyrimidine with methylamine or methylating agents such as methyl iodide in the presence of a base.

  • Reagents and Conditions:

Pyrimidine derivative + Methylamine (or methyl iodide) + Base (e.g., DIPEA)
Reaction temperature: 0–25°C
Reaction time: 12–24 hours
  • Outcome: Formation of the methylated amino pyrimidine with the triflate group intact at the 4-position.

Coupling with the Piperidine Carboxylate

The core of the compound involves linking the pyrimidine moiety to a piperidine-1-carboxylate derivative:

Activation of the Pyrimidine for Coupling

  • The triflate group at the 4-position acts as a leaving group, enabling nucleophilic substitution by amines.

Nucleophilic Substitution with Piperidine Derivative

  • Reagents: The piperidine-1-carboxylate derivative bearing a nucleophilic amino group.

  • Reaction Conditions: The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAC) at elevated temperatures (80–120°C).

  • Method: The nucleophilic amino group on the piperidine derivative attacks the electrophilic carbon attached to the triflate, forming a C–N bond.

  • Outcome: Formation of a stable linkage between the pyrimidine and piperidine units.

Final Purification and Characterization

  • The crude product is purified via column chromatography or preparative HPLC, ensuring high purity.

  • Characterization involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure.

Summary of the Synthetic Route

Step Reaction Reagents Conditions Key Features
1 Synthesis of 4-hydroxy pyrimidine Amidines, β-dicarbonyl compounds Reflux, solvent-dependent Formation of pyrimidine core
2 Conversion to 4-triflate pyrimidine Triflic anhydride, pyridine 0–25°C, inert atmosphere High-yield triflate formation
3 Nucleophilic substitution with methylamine Methylamine, base 0–25°C Methylation at 2-position
4 Coupling with piperidine derivative Nucleophilic piperidine, solvent 80–120°C C–N bond formation via SNAr
5 Methylation of amino groups Methyl iodide, base Room temp Final methylation step
6 Purification Chromatography Standard methods High purity product

Research Findings and Data Integration

  • Patents and Literature: The synthesis pathways align with patent WO2014200786A1, which details the preparation of similar pyrimidine sulfonate derivatives, emphasizing triflate chemistry and nucleophilic aromatic substitution (NAS) reactions.

  • Optimization: Studies indicate that solvents such as acetone and ethyl acetate improve yields during triflate formation and coupling steps, with bases like triethylamine (TEA) or DIPEA being preferred for their efficiency and minimal side reactions.

  • Yield Data: The overall yield for multi-step synthesis varies between 20–35%, depending on reaction conditions and purification methods, with high yields (>80%) reported for key triflate formation steps.

Chemical Reactions Analysis

Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethanesulfonyloxy group is known to be a good leaving group, facilitating nucleophilic substitution reactions. The piperidine and pyrimidine rings may interact with biological targets, potentially inhibiting enzyme activity or modulating receptor functions .

Comparison with Similar Compounds

Similar compounds include:

These compounds highlight the versatility of the piperidine and pyrimidine rings in various chemical and biological applications.

Q & A

Q. What are the standard synthetic routes for preparing Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate?

The synthesis typically involves coupling a pyrimidine derivative with a piperidine precursor. For example:

  • Step 1 : React 4-(trifluoromethanesulfonyloxy)pyrimidin-2-amine with methylating agents (e.g., methyl iodide) to introduce the methylamino group.
  • Step 2 : Couple the resulting intermediate with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate using carbodiimide reagents like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the product. Yield optimization requires anhydrous conditions and inert atmospheres.

Q. What safety protocols are critical when handling this compound?

Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if airborne particles are generated .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Emergency Measures : Immediate rinsing with water for 15+ minutes upon eye/skin exposure. Contaminated clothing must be removed promptly .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance synthetic yield and purity?

Methodological approaches include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) may improve solubility of intermediates. Evidence suggests dichloromethane balances reactivity and solubility for coupling steps .
  • Catalyst Loading : Adjust DMAP concentration (0.1–1.0 equiv.) to minimize side reactions. Excess DCC can lead to urea byproducts.
  • Temperature Control : Reactions at 0–25°C reduce thermal degradation. For example, coupling at room temperature for 12–24 hours achieves >75% yield in some piperidine derivatives .
  • In-line Analytics : Use TLC or HPLC to monitor reaction progress and identify optimal quenching times.

Q. What analytical techniques are most reliable for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies characteristic peaks:
  • Piperidine protons: δ 1.4–1.5 ppm (tert-butyl), 3.4–4.0 ppm (piperidine CH₂).
  • Pyrimidine protons: δ 8.2–8.6 ppm (aromatic).
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) with <2 ppm error.
    • X-ray Crystallography : For unambiguous confirmation, single crystals can be grown via vapor diffusion (e.g., hexane/ethyl acetate). SHELX software is widely used for structure refinement .

Q. How do structural modifications (e.g., substituent changes) influence biological activity in target studies?

  • Pyrimidine Modifications : Replacing the trifluoromethanesulfonyloxy group with electron-withdrawing groups (e.g., nitro) enhances electrophilicity, potentially improving kinase inhibition .
  • Piperidine Substitutions : Adding hydrophobic groups (e.g., methylthio) at the 4-position increases membrane permeability, as seen in related compounds with logP values >3.5 .
  • SAR Studies : Compare IC₅₀ values of analogs in enzyme assays. For example, tert-butyl esters with bulkier substituents show reduced off-target effects in HIV entry inhibition studies .

Q. How can contradictions in spectroscopic data between synthetic batches be resolved?

  • Batch Comparison : Analyze NMR spectra for consistent splitting patterns. Variations in diastereomer ratios (if chiral centers exist) may explain discrepancies.
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products).
  • Crystallographic Validation : Resolve ambiguous NOE effects or coupling constants via X-ray structure determination .

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